molecular formula C10H8O4 B8804594 Methyl 6-hydroxybenzofuran-3-carboxylate

Methyl 6-hydroxybenzofuran-3-carboxylate

Cat. No. B8804594
M. Wt: 192.17 g/mol
InChI Key: WRKIZKFENYJJPJ-UHFFFAOYSA-N
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Patent
US08399465B2

Procedure details

To 6-(tert-butyl-dimethyl-silanyloxy)-benzofuran-3-carboxylic acid methyl ester (2.4 g, 7.7 mmol) was added 1% HCl in MeOH (70 mL) and the resulting solution was stirred (rt, 14 h). The reaction mixture was concentrated in vacuo. The resulting solid was dissolved in DCM (100 mL) and sat. NaHCO3 (50 mL) was added. A solid formed and was filtered to afford the title compound as a white solid (1.4 g, 94%). MS (ESI): mass calcd. for C10H8O4, 192.04; m/z found, 193.1 [M+H]+. 1H NMR (400 MHz, CD3OD): 8.24 (s, 1H), 7.77 (d, J=8.5, 1H), 6.94 (d, J=1.4, 1H), 6.86 (dd, J=8.5, 1.7, 1H), 3.90 (s, 3H).
Name
6-(tert-butyl-dimethyl-silanyloxy)-benzofuran-3-carboxylic acid methyl ester
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:9]2[CH:10]=[CH:11][C:12]([O:14][Si](C(C)(C)C)(C)C)=[CH:13][C:8]=2[O:7][CH:6]=1)=[O:4].Cl>CO>[CH3:1][O:2][C:3]([C:5]1[C:9]2[CH:10]=[CH:11][C:12]([OH:14])=[CH:13][C:8]=2[O:7][CH:6]=1)=[O:4]

Inputs

Step One
Name
6-(tert-butyl-dimethyl-silanyloxy)-benzofuran-3-carboxylic acid methyl ester
Quantity
2.4 g
Type
reactant
Smiles
COC(=O)C1=COC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
70 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred (rt, 14 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid was dissolved in DCM (100 mL)
ADDITION
Type
ADDITION
Details
sat. NaHCO3 (50 mL) was added
CUSTOM
Type
CUSTOM
Details
A solid formed
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
COC(=O)C1=COC2=C1C=CC(=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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